![molecular formula C10H16O3 B15157988 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane CAS No. 681855-89-0](/img/structure/B15157988.png)
1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C10H16O3. It is a bicyclic molecule featuring a cyclohexyl group attached to a bicyclo[4.1.0]heptane ring system with three oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and controlled temperature conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a ligand in biochemical studies to investigate enzyme-substrate interactions and binding affinities.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved can vary widely based on the context of the research.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can be compared to other similar compounds, such as:
Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but may differ in the substituents attached to the ring system.
Cyclohexyl-containing compounds: Other cyclohexyl derivatives may have different functional groups or ring systems, leading to distinct chemical properties and applications.
The uniqueness of 1-Cyclohexyl-3,4,7-trioxabicyclo[41
Eigenschaften
CAS-Nummer |
681855-89-0 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O3/c1-2-4-8(5-3-1)10-7-12-11-6-9(10)13-10/h8-9H,1-7H2 |
InChI-Schlüssel |
YPFQXQNMEIJOAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C23COOCC2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


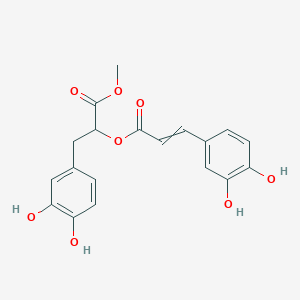
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
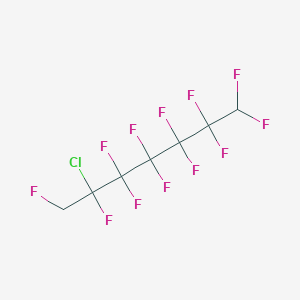
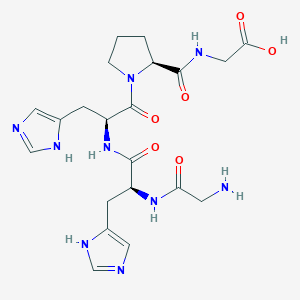

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
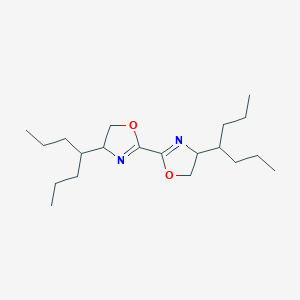
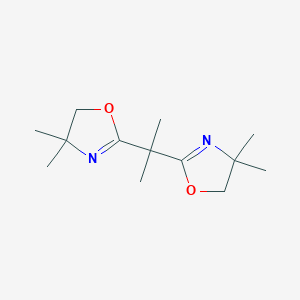
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)
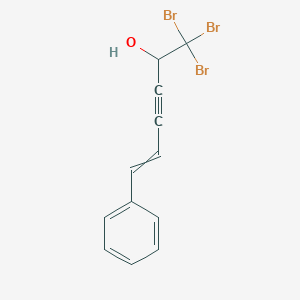
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
